molecular formula C30H28N4 B11219416 4-(4-benzylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11219416
M. Wt: 444.6 g/mol
InChI Key: VUOZZGFEVILPJF-UHFFFAOYSA-N
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Description

4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cellular signaling pathways related to growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is typically synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization reactions . The benzyl and diphenyl groups are introduced through subsequent substitution reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival. By targeting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is unique due to its specific structural features, which confer high selectivity and potency as a PKB/Akt inhibitor. Its benzyl and diphenyl groups enhance its binding affinity and specificity compared to other similar compounds .

Properties

Molecular Formula

C30H28N4

Molecular Weight

444.6 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H28N4/c1-4-10-23(11-5-1)20-24-16-18-33(19-17-24)29-28-27(25-12-6-2-7-13-25)21-34(30(28)32-22-31-29)26-14-8-3-9-15-26/h1-15,21-22,24H,16-20H2

InChI Key

VUOZZGFEVILPJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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